![molecular formula C16H22O2 B1456565 Ethyl 2-(4-phenylcyclohexyl)acetate CAS No. 411238-92-1](/img/structure/B1456565.png)
Ethyl 2-(4-phenylcyclohexyl)acetate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-phenylcyclohexyl)acetate is C16H22O2 . It has a molecular weight of 246.34 g/mol. The InChI code for this compound is 1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3/t13-,15- .Physical And Chemical Properties Analysis
Ethyl 2-(4-phenylcyclohexyl)acetate has a molecular weight of 246.34500 . It is a colorless to slightly yellow liquid. More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis of Anti-Hypertension Drugs
Ethyl 2-(4-phenylcyclohexyl)acetate can be used in the production of Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of various anti-hypertension drugs . This is achieved via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
Microbial or Enzymatic Reduction
Microbial or enzymatic reduction of ethyl 2-oxo-4-phenyl-butyrate (OPBE) is an attractive way to produce optically active ®-HPBE . This method is advantageous as OPBE can be easily synthesized and is relatively cheap .
Biocatalytic Synthesis
The asymmetric reduction of OPBE to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent biphasic system . This method showed a good tolerance and excellent stereoselectivity .
Safety and Hazards
Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .
Mechanism of Action
Biochemical Pathways
Esters play a crucial role in numerous biochemical pathways. For instance, they are involved in the formation of triglycerides, which are the main constituents of body fat in humans and other animals, as well as vegetable fats .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of esters are largely influenced by their chemical structure. Many esters are prodrugs, designed to improve the bioavailability of active substances. They are often hydrolyzed in the body to release the active drug .
Result of Action
The effects of esters at the molecular and cellular level depend on the specific compound and its biological targets. Some esters, for example, can exhibit analgesic activity .
Action Environment
The action, efficacy, and stability of esters can be influenced by various environmental factors, including pH and the presence of specific enzymes. For instance, ester hydrolysis is often catalyzed by esterases, and this reaction is typically faster in alkaline conditions .
properties
IUPAC Name |
ethyl 2-(4-phenylcyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKTEIOHKETAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720835 | |
Record name | Ethyl (4-phenylcyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-phenylcyclohexyl)acetate | |
CAS RN |
411238-92-1 | |
Record name | Ethyl (4-phenylcyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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